

# An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpropanimidamide

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## Compound of Interest

Compound Name: 2,2-Dimethylpropanimidamide

Cat. No.: B3025261

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## Authored by a Senior Application Scientist

### Abstract

**2,2-Dimethylpropanimidamide**, also known as pivalamidine, is a simple aliphatic amidine that, due to its unique structural features, serves as a valuable building block in medicinal chemistry and materials science. The presence of a sterically demanding tert-butyl group adjacent to the reactive amidine functionality imparts specific conformational constraints and electronic properties that are of significant interest in the design of novel molecular entities. This technical guide provides a comprehensive overview of the core physicochemical properties of **2,2-dimethylpropanimidamide** and its common salt form, the hydrochloride. We will delve into its structural and chemical identifiers, physical characteristics, and available spectral data, offering field-proven insights into the causality behind these properties and their implications for research and development. This document is structured to provide both foundational knowledge and practical experimental context for professionals working in drug discovery and chemical synthesis.

## Introduction: The Significance of the Pivalamidine Moiety

In the landscape of drug discovery and development, the rational design of molecules with optimized properties is paramount. The physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation and large-scale synthesis. **2,2-Dimethylpropanimidamide** presents a fascinating case study in structural chemistry. The tert-butyl group, a bulky and lipophilic moiety, can influence intermolecular interactions, solubility, and metabolic stability. Concurrently, the amidine functional group is a strong base and a versatile synthetic handle, capable of forming various salts and participating in numerous chemical transformations.

This guide aims to consolidate the available data on **2,2-dimethylpropanimidamide**, providing a reliable reference for scientists. We will explore not just the "what" of its properties, but the "why"—connecting its molecular architecture to its observable characteristics.

## Chemical and Structural Identity

A precise understanding of a molecule's identity is the foundation of all further study. **2,2-Dimethylpropanimidamide** is most commonly handled and available in its hydrochloride salt form to enhance stability and solubility in polar solvents.

## Key Identifiers

It is crucial to distinguish between the free base and its hydrochloride salt, as their properties will differ significantly.

Identifier	2,2-Dimethylpropanimidamide (Free Base)	2,2-Dimethylpropanimidamide Hydrochloride
IUPAC Name	2,2-dimethylpropanimidamide	2,2-dimethylpropanimidamide;hydrochloride[1]
Synonyms	Pivalamidine	Pivalamidine HCl, Pivalimidamide hydrochloride[1][2]
CAS Number	431752-17-7 (Parent Compound)	18202-73-8[1][2]
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>	C <sub>5</sub> H <sub>13</sub> ClN <sub>2</sub> [1][2]
Molecular Weight	100.16 g/mol	136.62 g/mol [1][2]
Canonical SMILES	CC(C)(C)C(=N)N	CC(C)(C)C(=N)N.Cl
InChI	InChI=1S/C5H12N2/c1-5(2,3)4(6)7/h1-3H3,(H3,6,7)	InChI=1S/C5H12N2.ClH/c1-5(2,3)4(6)7;/h1-3H3,(H3,6,7);1H[1]

Table 1: Chemical and structural identifiers for **2,2-Dimethylpropanimidamide** and its hydrochloride salt.

## Physicochemical Properties: A Quantitative Overview

The physical state, solubility, and basicity of **2,2-dimethylpropanimidamide** are critical parameters for its application in synthesis and biological assays. The majority of experimentally determined data available is for the hydrochloride salt.

Property	Value (for Hydrochloride Salt)	Remarks and Scientific Context
Appearance	White solid[2]	The salt form contributes to a crystalline, solid state at room temperature.
Melting Point	190 °C[2]	The relatively high melting point is indicative of the ionic character and strong lattice energy of the hydrochloride salt.
Boiling Point	126.9 °C at 760 mmHg[2]	This value, reported for the hydrochloride, may represent decomposition or sublimation under heating, as salts typically have very high boiling points. Caution is advised in its interpretation.
Solubility	No specific data available.	As a hydrochloride salt of a small organic molecule, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents.
pKa	No experimental data available.	The pKa of the conjugate acid is expected to be high, characteristic of an amidine. The electron-donating tert-butyl group would further increase the basicity of the nitrogen atoms.

Table 2: Physicochemical properties of **2,2-Dimethylpropanimidamide** Hydrochloride.

## Spectroscopic Characterization

While specific, publicly available spectra for **2,2-dimethylpropanimidamide** are limited, we can infer the expected spectroscopic features based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is anticipated to be simple. A sharp singlet with a large integration value (9H) would be characteristic of the chemically equivalent methyl protons of the tert-butyl group. The protons on the nitrogen atoms would likely appear as a broad signal, the chemical shift of which would be highly dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: The carbon spectrum would show a signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. The imidamide carbon ( $\text{C}=\text{N}$ ) would appear further downfield.

### Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

- N-H stretching: Broad absorptions in the region of  $3100\text{--}3500\text{ cm}^{-1}$ , typical for primary amines.
- C=N stretching: A strong absorption band around  $1640\text{--}1690\text{ cm}^{-1}$ .
- C-H stretching and bending: Absorptions corresponding to the  $\text{sp}^3$  hybridized carbons of the tert-butyl group.

### Mass Spectrometry (MS)

In mass spectrometry, the free base would exhibit a molecular ion peak corresponding to its molecular weight. A prominent fragmentation pattern would likely involve the loss of a methyl group to form a stable tertiary carbocation, a characteristic fragmentation pathway for molecules containing a tert-butyl group.

## Synthesis and Reactivity: Practical Considerations

The synthesis of amidines often presents unique challenges compared to their amide counterparts. A common and effective method for the preparation of unsubstituted amidines like **2,2-dimethylpropanimidamide** is the Pinner reaction.

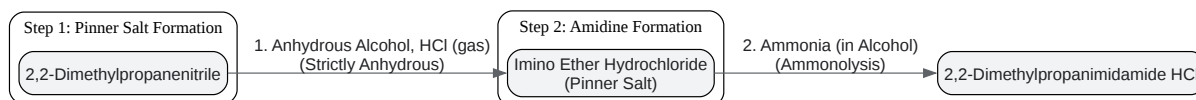
## The Pinner Reaction: A Validated Protocol

This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine hydrochloride.

### Step-by-Step Methodology:

- Formation of the Imino Ether Hydrochloride:
  - Reaction Setup: A solution of 2,2-dimethylpropanenitrile (pivalonitrile) in an anhydrous alcohol (e.g., ethanol) is prepared in a flask equipped with a drying tube and magnetic stirrer. The reaction must be kept strictly anhydrous to prevent hydrolysis to the ester.
  - Acidification: The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture until saturation.
  - Reaction: The flask is sealed and allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours). The progress can be monitored by the precipitation of the imino ether hydrochloride.
  - Isolation: The precipitated Pinner salt is collected by filtration, washed with anhydrous ether to remove unreacted starting materials, and dried under vacuum.
- Ammonolysis to the Amidine Hydrochloride:
  - Reaction Setup: The dried imino ether hydrochloride is suspended in a suitable anhydrous solvent, such as ethanol.
  - Addition of Ammonia: The suspension is cooled, and a solution of ammonia in ethanol (or anhydrous ammonia gas) is added.
  - Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

- Workup and Purification: The ammonium chloride byproduct is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude **2,2-dimethylpropanimidamide** hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).



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## References

- 1. Propanimidamide, 2,2-dimethyl-, hydrochloride (1:1) | C<sub>5</sub>H<sub>13</sub>ClN<sub>2</sub> | CID 2781880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-dimethylpropanimidamide,hydrochloride|18202-73-8 - MOLBASE Encyclopedia [m.molbase.com]
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